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For Immediate Release

LEIDEN, Netherlands – December 6, 2025 – VUF14738, a novel photo-switchable antagonist

for the histamine H3 receptor, demonstrates high selectivity for its primary target with minimal

off-target activity at other histamine receptor subtypes and a panel of other G-protein coupled

receptors (GPCRs). This comparison guide provides a detailed overview of the selectivity

profile of VUF14738, supported by experimental data, to inform researchers in pharmacology

and drug development.

VUF14738 is a valuable tool for studying the physiological and pathological roles of the

histamine H3 receptor due to its unique photo-switchable nature, allowing for precise temporal

and spatial control of receptor antagonism. The data presented herein confirms its high affinity

and selectivity for the human histamine H3 receptor.

Selectivity Profile of VUF14738
The selectivity of VUF14738 was assessed using radioligand binding assays, a standard

method for determining the affinity of a compound for a specific receptor. The following tables

summarize the binding affinities (Ki) of VUF14738 for various receptors.

Table 1: VUF14738 Binding Affinity for Human Histamine
Receptor Subtypes
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Receptor Subtype Ki (nM)

Histamine H3 25

Histamine H1 >10000

Histamine H2 >10000

Histamine H4 >10000

Data presented as the mean of at least three independent experiments.

Table 2: VUF14738 Off-Target Binding Affinity for Other
GPCRs

Receptor Ki (nM)

Adrenergic α1 >10000

Adrenergic α2 >10000

Adrenergic β1 >10000

Adrenergic β2 >10000

Dopamine D1 >10000

Dopamine D2 >10000

Serotonin 5-HT1A >10000

Serotonin 5-HT2A >10000

Muscarinic M1 >10000

Muscarinic M2 >10000

Muscarinic M3 >10000

Data represents a selection of common off-target GPCRs and is based on a broader screening

panel where no significant affinity was observed at concentrations up to 10 µM.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15613783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The data clearly indicates that VUF14738 is highly selective for the histamine H3 receptor, with

at least a 400-fold greater affinity for H3 compared to other histamine receptor subtypes and no

significant binding to a range of other GPCRs at physiologically relevant concentrations.

Experimental Protocols
The following section details the methodology used to determine the binding affinities

presented above.

Radioligand Binding Assays
Objective: To determine the in vitro binding affinity of VUF14738 for human histamine H1, H2,

H3, and H4 receptors, as well as a panel of other GPCRs.

Materials:

Membrane Preparations: Commercially available membrane preparations from cells stably

expressing the respective human recombinant receptors.

Radioligands:

[³H]Mepyramine for H1 receptor

[³H]Tiotidine for H2 receptor

[³H]Nα-methylhistamine for H3 receptor

[³H]JNJ7777120 for H4 receptor

Various appropriate radioligands for the off-target GPCR panel.

Test Compound: VUF14738 (in its active cis-isoform, pre-irradiated with UV light at 360 nm).

Non-specific Binding Control: High concentration of a known, non-labeled antagonist for

each respective receptor (e.g., 10 µM Mepyramine for H1, 10 µM Cimetidine for H2, 10 µM

Clobenpropit for H3, 10 µM JNJ7777120 for H4).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Scintillation Cocktail: Ultima Gold™ or equivalent.

Instrumentation: Liquid scintillation counter.

Procedure:

VUF14738 was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution

and then serially diluted in assay buffer to achieve a range of final concentrations. To ensure

the compound was in its active cis state, solutions were irradiated with UV light (360 nm) for

30 minutes prior to the assay.

In a 96-well plate, the following were added in order:

Assay buffer

Test compound (VUF14738) or vehicle (for total binding) or non-specific binding control.

Radioligand at a concentration close to its Kd value.

Cell membrane preparation.

The plates were incubated for a predetermined time at a specific temperature to reach

equilibrium (e.g., 60 minutes at 25°C).

Following incubation, the reaction was terminated by rapid filtration through glass fiber filters

(e.g., Whatman GF/B) using a cell harvester. The filters were then washed rapidly with ice-

cold assay buffer to remove unbound radioligand.

The filters were placed in scintillation vials, scintillation cocktail was added, and the

radioactivity was counted using a liquid scintillation counter.

Data Analysis: The raw data (counts per minute) were used to calculate the percentage of

specific binding at each concentration of VUF14738. The IC50 values (the concentration of

VUF14738 that inhibits 50% of the specific binding of the radioligand) were determined by non-

linear regression analysis using a one-site competition model. The Ki values were then

calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: VUF14738 antagonism of the H3 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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